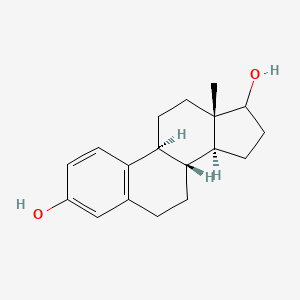

Estra-1,3,5(10)-triene-3,17-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Estradiol is a 3-hydroxy steroid that is estra-1,3,5(10)-triene substituted by hydroxy groups at positions 3 and 17. It has a role as an estrogen and a human metabolite. It is a 3-hydroxy steroid and a 17-hydroxy steroid. It derives from a hydride of an estrane.

Applications De Recherche Scientifique

Hormonal Replacement Therapy

Estradiol is primarily used in hormonal replacement therapy (HRT) to alleviate symptoms associated with menopause. These symptoms include:

- Vasomotor Symptoms: Hot flashes and night sweats.

- Urogenital Symptoms: Vaginal dryness and urinary urgency.

- Osteoporosis Prevention: Estradiol helps in maintaining bone density by counteracting bone resorption.

Clinical studies have demonstrated that estradiol effectively reduces the severity of these symptoms and improves the quality of life for postmenopausal women .

Contraceptive Applications

Research has shown that estrogens like estradiol play a crucial role in contraceptive formulations. Estradiol can be combined with progestins to create effective oral contraceptives. Recent patents indicate that modifications to estrogens can lead to formulations with improved pharmacokinetics and fewer side effects compared to traditional contraceptives .

Table 1: Comparison of Contraceptive Efficacy

| Contraceptive Type | Active Ingredients | Efficacy Rate | Side Effects |

|---|---|---|---|

| Combined Oral Contraceptives | Estradiol + Progestin | >99% | Nausea, weight gain |

| Progestin-only Pills | Progestin | 91% | Irregular bleeding |

| Hormonal IUDs | Levonorgestrel | >99% | Cramping, spotting |

Cancer Treatment

Estradiol's role extends into oncology, particularly in treating hormone-sensitive cancers such as breast cancer. It acts on estrogen receptors (ER) to either promote or inhibit tumor growth depending on the context and presence of other therapeutic agents. Research indicates that selective estrogen receptor modulators (SERMs) can be developed from estradiol derivatives to target specific cancer types more effectively .

Endocrine Research

In endocrinology, estradiol serves as a critical compound for studying various physiological processes, including:

- Reproductive Health: Understanding menstrual cycle regulation and fertility.

- Metabolic Functions: Investigating the impact of estradiol on glucose metabolism and fat distribution.

- Neuroprotection: Exploring its protective effects on neuronal health and function.

Studies utilizing animal models have shown that estradiol influences both reproductive and non-reproductive tissues, providing insights into its broader biological roles .

Agricultural Applications

Recent research has identified the presence of estrogens in plants, such as Arabidopsis thaliana, indicating potential applications in agriculture for enhancing plant growth or stress responses. The implications of using plant-derived estrogens for crop improvement are currently under investigation .

Pharmacological Innovations

Innovative pharmaceutical compositions are being developed using estrogens like estradiol to enhance drug delivery systems. For example, the use of estradiol conjugates can improve bioavailability and target specific tissues more effectively than conventional formulations .

Case Study: Estradiol in Bioavailability Enhancement

A study focused on developing an estradiol conjugate that demonstrated significantly improved absorption rates in animal models compared to free estradiol. This advancement could lead to more effective treatments for conditions requiring estrogen therapy .

Analyse Des Réactions Chimiques

Esterification Reactions

The hydroxyl groups at positions 3 and 17 undergo esterification with carboxylic acids or acyl chlorides, forming prodrugs or derivatives with enhanced bioavailability.

Key Findings :

-

Esterification at the 17-position is preferred due to steric and electronic factors, enabling selective modification .

-

Trifluoroacetylation improves volatility for gas chromatography analysis .

Oxidation Reactions

The 17β-hydroxy group is susceptible to oxidation, forming estrone (a ketone derivative).

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | Acidic aqueous solution | Estrone | Quantitative conversion |

| CrO<sub>3</sub> | Acetic acid, 40°C | Estrone | High purity, minimal side products |

Mechanistic Insight :

Oxidation proceeds via a two-electron mechanism, forming a ketone at C17 while preserving the aromatic A-ring.

Reduction Reactions

Estrone can be reduced back to 17β-estradiol, demonstrating reversibility in metabolic pathways.

| Reagent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol, 25°C | 17β-Estradiol | >95% β-selectivity |

| LiAlH<sub>4</sub> | Tetrahydrofuran, reflux | 17β-Estradiol | Requires anhydrous conditions |

Biological Relevance :

This reduction is critical in vivo for maintaining estrogen homeostasis .

Conjugation Reactions (Phase II Metabolism)

In hepatic metabolism, estradiol undergoes conjugation to enhance water solubility for excretion.

| Reaction | Enzyme | Conjugate | Detected Metabolites |

|---|---|---|---|

| Glucuronidation | UGT1A1, UGT1A3 | Estradiol-3-glucuronide | Major urinary metabolite |

| Sulfation | SULT1E1 | Estradiol-3-sulfate | Plasma biomarker |

Pharmacokinetic Impact :

Conjugation reduces receptor binding affinity, terminating estrogenic activity .

Substitution Reactions

Ester derivatives undergo nucleophilic substitution, enabling functional group interchange.

Synthetic Utility :

Hydrolysis of esters regenerates the parent estradiol, critical in prodrug design .

Photochemical Reactions

UV exposure induces structural rearrangements, particularly in the A-ring.

| Condition | Product | Mechanism |

|---|---|---|

| UV light (254 nm) | Lumiestradiol | [4π]-Electrocyclic ring opening |

Stability Consideration :

Photodegradation necessitates protective storage for pharmaceutical formulations.

Metabolic Disposition Pathways

Estradiol’s metabolism involves cytochrome P450 (CYP) enzymes, yielding catechol estrogens.

| Enzyme | Reaction | Product | Biological Impact |

|---|---|---|---|

| CYP1A1/1A2 | 2-Hydroxylation | 2-Hydroxyestradiol | Genotoxic potential |

| CYP3A4 | 16α-Hydroxylation | 16α-Hydroxyestradiol | Associated with breast cancer risk |

Propriétés

Formule moléculaire |

C18H24O2 |

|---|---|

Poids moléculaire |

272.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17?,18+/m1/s1 |

Clé InChI |

VOXZDWNPVJITMN-WKUFJEKOSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.